

# Technical Support Center: Enhancing the Biological Activity of 2-Amino-8-methoxyquinazoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-8-methoxyquinazoline

Cat. No.: B112925

[Get Quote](#)

## Introduction

Welcome to the technical support center for the **2-Amino-8-methoxyquinazoline** scaffold. This versatile heterocyclic compound serves as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its core structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and strategically enhance the biological activity of their **2-Amino-8-methoxyquinazoline** derivatives.

## Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

**Q1:** What is the significance of the **2-Amino-8-methoxyquinazoline** scaffold in drug discovery?

**A1:** The quinazoline scaffold is a key component in numerous clinically approved drugs, particularly tyrosine kinase inhibitors like gefitinib and erlotinib.[\[2\]](#)[\[4\]](#) The 2-amino group provides a crucial hydrogen bond donor/acceptor site for interaction with biological targets, while the 8-methoxy group can influence the compound's conformation and metabolic stability. Its rigid bicyclic structure provides a solid foundation for building high-affinity ligands.

Q2: What are the primary therapeutic areas being explored with this scaffold?

A2: The primary focus has been on oncology, with many derivatives targeting protein kinases such as EGFR, VEGFR, and Aurora kinases.[\[5\]](#)[\[6\]](#)[\[7\]](#) Additionally, the quinazoline core has been investigated for a wide spectrum of other biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[\[1\]](#)

Q3: What are the key positions on the **2-Amino-8-methoxyquinazoline** ring for chemical modification?

A3: The most commonly modified positions are the 2-amino group, and the C4, C6, and C7 positions. The 2-amino group can be N-alkylated or N-arylated.[\[8\]](#)[\[9\]](#) The C4 position is often substituted with anilino or other aryl/heteroaryl groups, which is critical for the activity of many kinase inhibitors.[\[5\]](#)[\[10\]](#) The C6 and C7 positions are frequently modified to improve potency and solubility.[\[5\]](#)[\[10\]](#)

## Section 2: Troubleshooting Guide - Enhancing Biological Activity

This section addresses specific issues you may encounter during your research and provides actionable strategies grounded in established medicinal chemistry principles.

Q1: My lead compound shows modest potency. How can I strategically improve its activity?

A1: Enhancing potency requires a systematic exploration of the structure-activity relationship (SAR). Here are several proven strategies:

- Modification at the C4-Position: For kinase inhibitors, the C4 position is paramount. Introducing substituted anilino or other heterocyclic moieties can lead to significant gains in potency. Consider exploring a variety of substituents on the C4-phenyl ring to probe for additional interactions within the ATP-binding pocket of your target kinase. For example, the introduction of a 4-anilino group with specific substitutions is a common strategy for potent EGFR inhibitors.[\[5\]](#)[\[10\]](#)
- Substitution at C6 and C7 Positions: The addition of small, electron-donating groups at the C6 and C7 positions can increase the electron density of the quinazoline ring system,

potentially enhancing interactions with the target.[10] Bulky substituents at these positions have also been shown to increase potency in some cases.[5]

- N-Alkylation of the 2-Amino Group: Modifying the 2-amino group can alter the compound's hydrogen bonding capacity and steric profile. However, SAR studies on similar scaffolds suggest that an alkylated nitrogen can be important for inhibitory activity in certain target classes.[9]
- Molecular Hybridization: Consider linking the quinazoline scaffold to another pharmacophore known to have activity against your target or a related one. This strategy has been used to create multi-target inhibitors.[2][11]

Q2: My compound has excellent in vitro potency but poor aqueous solubility, hindering further development. What can I do?

A2: Poor solubility is a common challenge for rigid, aromatic scaffolds like quinazolines.[12][13] Here's a troubleshooting workflow:

- Initial Formulation Attempts:
  - Co-solvents: Prepare a concentrated stock in a water-miscible organic solvent like DMSO. [12] When diluting into aqueous buffers for assays, you can add a small percentage (1-5% v/v) of co-solvents such as ethanol or PEG to reduce the polarity of the system.[12][14]
  - pH Adjustment: If your compound has ionizable groups (like the 2-amino group), adjusting the pH of the buffer can significantly increase solubility. Weakly basic quinazolines are often more soluble at a lower, more acidic pH.[12]
- Structural Modifications:
  - Incorporate Polar Groups: Introduce polar functional groups, such as morpholine, piperazine, or short alkoxy chains with terminal hydroxyl groups, often at the C6 or C7 positions. These groups can increase hydrogen bonding with water.
  - Ionizable Groups: Adding a basic amine (e.g., via a piperazine linker) will allow for salt formation, which dramatically improves aqueous solubility.

- Advanced Formulation Strategies:
  - Cyclodextrins: Use cyclodextrins like hydroxypropyl- $\beta$ -cyclodextrin (HP- $\beta$ -CD) to form inclusion complexes. These complexes encapsulate the hydrophobic parts of your molecule, presenting a more hydrophilic exterior to the aqueous environment.[14][15]
  - Solid Dispersions: Create a solid dispersion by dissolving your compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common solvent and then removing the solvent. This technique disperses the drug at a molecular level, often in an amorphous state, which enhances the dissolution rate.[14][16]

Q3: How can I improve the selectivity of my compound to reduce off-target effects?

A3: Achieving selectivity is crucial for minimizing toxicity. This is often an iterative process of structural modification and biological testing.

- Exploit Unique Features of the Target's Active Site: Analyze the crystal structure of your primary target and compare it to closely related off-targets. Look for unique pockets or residues that can be targeted with specific functional groups on your inhibitor. For example, some kinase inhibitors achieve selectivity by interacting with specific residues outside the highly conserved ATP-binding region.
- Introduce Steric Hindrance: Carefully planned additions of bulky groups can prevent your compound from binding to the smaller active sites of off-target proteins while still allowing it to fit into the intended target's active site.
- Conformational Restriction: Introducing rigidity into flexible side chains (e.g., by using cyclic structures instead of linear alkyl chains) can lock the molecule into a conformation that is favorable for binding to the desired target but not to off-targets.

Q4: I'm concerned about potential metabolic liabilities. What are the common metabolic hotspots on this scaffold and how can I address them?

A4: Quinazoline scaffolds can be subject to metabolic modifications by cytochrome P450 enzymes.

- Methoxy Group Metabolism: The 8-methoxy group can be a site for O-demethylation. If this is found to be a major metabolic pathway leading to inactive metabolites, you could consider replacing the methoxy group with a metabolically more stable group, such as a fluoro or chloro substituent.
- Oxidation of the Quinazoline Ring: Unsubstituted positions on the aromatic rings can be susceptible to hydroxylation. Blocking these positions with small, stable groups like fluorine can prevent this.
- N-dealkylation: If you have introduced alkyl chains on the 2-amino group, these can be sites for N-dealkylation.

To address these, you would typically perform a metabolic stability assay using liver microsomes. If instability is observed, synthesize analogs with modifications at the suspected metabolic hotspots and re-test.

## Section 3: Experimental Protocols

### Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling at a Halogenated Quinazoline Core

This protocol describes a general method for introducing aryl or heteroaryl groups at a pre-functionalized (e.g., bromo- or chloro-substituted) position on the quinazoline scaffold, a powerful C-C bond-forming reaction.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

#### Materials:

- Halogenated **2-Amino-8-methoxyquinazoline** derivative (1.0 eq)
- Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{Na}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Anhydrous solvent (e.g., DME, Toluene, or DMF)
- Argon or Nitrogen atmosphere

**Procedure:**

- To a flame-dried Schlenk flask, add the halogenated quinazoline, the boronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.

**Protocol 3.2: Regioselective N-alkylation of the 2-amino group**

This protocol provides a method for the direct N-alkylation of the exocyclic 2-amino group.[\[8\]](#)

**Materials:**

- **2-Amino-8-methoxyquinazoline** (1.0 eq)
- Alcohol (as the alkylating agent, 2.0-3.0 eq)
- Iridium catalyst (e.g.,  $[\text{Cp}^*\text{IrCl}_2]_2$ , 1-2 mol%)
- Base (e.g., NaOH or KOH, 1.5 eq)

- Anhydrous solvent (e.g., Toluene)
- Argon or Nitrogen atmosphere

Procedure:

- In an inert atmosphere glovebox or using Schlenk technique, add the **2-Amino-8-methoxyquinazoline**, iridium catalyst, and base to a reaction vessel.
- Add the anhydrous solvent, followed by the alcohol.
- Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After cooling, quench the reaction with water and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify the residue by flash chromatography to obtain the N-alkylated product.
- Confirm the structure and purity using NMR and mass spectrometry.

Protocol 3.3: General In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method to determine the  $\text{IC}_{50}$  value of a test compound against a specific protein kinase.[22][23][24]

Materials:

- Recombinant protein kinase
- Specific peptide substrate for the kinase
- ATP (at or near the  $K_m$  concentration for the kinase)
- Test compound (serially diluted in DMSO)

- Kinase assay buffer (containing MgCl<sub>2</sub>)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 96-well or 384-well plates
- Multichannel pipettor and a plate reader with luminescence detection capability

Procedure:

- Prepare serial dilutions of your **2-Amino-8-methoxyquinazoline** derivative in DMSO. Then, dilute these into the kinase assay buffer.
- In the wells of the microplate, add the kinase and the test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
- Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30 °C or 37 °C).
- Stop the reaction and quantify the remaining ATP by adding the luminescence-based detection reagent. This reagent depletes the remaining ATP and uses it in a luciferase reaction to generate a light signal.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure the luminescence using a plate reader. A higher signal indicates more ATP remaining, and thus, greater inhibition of the kinase.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Section 4: Data Interpretation & Visualization

Table 1: Example Structure-Activity Relationship (SAR) Data for C4-Substituted Analogs

This table illustrates how systematic modifications can impact the potency of a hypothetical series of **2-Amino-8-methoxyquinazoline** derivatives targeting Kinase X.

| Compound ID | R Group at C4-Anilino  | Kinase X IC <sub>50</sub> (nM) | Cell Proliferation GI <sub>50</sub> (μM) | Aqueous Solubility (μg/mL) |
|-------------|------------------------|--------------------------------|------------------------------------------|----------------------------|
| LEAD-01     | -H                     | 850                            | 15.2                                     | < 1                        |
| ANALOG-A    | 3-chloro               | 250                            | 5.1                                      | < 1                        |
| ANALOG-B    | 3-methoxy              | 45                             | 0.8                                      | 2.5                        |
| ANALOG-C    | 3-ethynyl              | 15                             | 0.2                                      | < 0.5                      |
| ANALOG-D    | 3-methoxy-4-morpholino | 55                             | 1.2                                      | 25.0                       |

Analysis: The data suggests that substitution at the meta-position of the C4-anilino ring is beneficial for potency (LEAD-01 vs. A, B, C). Introducing a small, lipophilic ethynyl group (ANALOG-C) provides the highest enzymatic potency, but solubility remains an issue. Adding a polar morpholino group (ANALOG-D) slightly reduces potency compared to the best analog but significantly improves aqueous solubility, representing a good balance of properties for further development.

Diagrams



[Click to download full resolution via product page](#)

Caption: A typical iterative workflow for lead optimization.



[Click to download full resolution via product page](#)

Caption: Key modification points on the quinazoline scaffold.



[Click to download full resolution via product page](#)

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

## Section 5: References

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 9, 2026, from [[Link](#)]
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [[Link](#)]
- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). ScienceDirect. Retrieved January 9, 2026, from [[Link](#)]
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant *Staphylococcus aureus* (MRSA). (n.d.). MDPI. Retrieved January 9, 2026, from [[Link](#)]
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (n.d.). MDPI. Retrieved January 9, 2026, from [[Link](#)]
- Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [[Link](#)]
- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. Retrieved January 9, 2026, from [[Link](#)]
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [[Link](#)]
- ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH  $\beta$ -CYCLODEXTRIN. (n.d.). International Journal of Applied Pharmaceutics. Retrieved January 9, 2026, from [[Link](#)]

- New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 9, 2026, from [\[Link\]](#)
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). DovePress. Retrieved January 9, 2026, from [\[Link\]](#)
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from [\[Link\]](#)
- In vitro kinase assay. (2023). protocols.io. Retrieved January 9, 2026, from [\[Link\]](#)
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- Development of a new series of thiazolo-quinazoline inhibitors targeting Aurora kinase. (2004). American Association for Cancer Research. Retrieved January 9, 2026, from [\[Link\]](#)
- Kinase assays. (2020). BMG LABTECH. Retrieved January 9, 2026, from [\[Link\]](#)
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. (n.d.). International Journal for Multidisciplinary Research. Retrieved January 9, 2026, from [\[Link\]](#)
- Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. (2024). ResearchGate. Retrieved January 9, 2026, from [\[Link\]](#)

- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). University of Washington Tacoma. Retrieved January 9, 2026, from [\[Link\]](#)
- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. (n.d.). UW Tacoma Digital Commons. Retrieved January 9, 2026, from [\[Link\]](#)
- N-alkylation of quinazolinone derivative 2. (n.d.). ResearchGate. Retrieved January 9, 2026, from [\[Link\]](#)
- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. Retrieved January 9, 2026, from [\[Link\]](#)
- Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (2020). ResearchGate. Retrieved January 9, 2026, from [\[Link\]](#)
- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). HETEROCYCLES. Retrieved January 9, 2026, from [\[Link\]](#)
- Quinazoline derivatives: synthesis and bioactivities. (2013). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (n.d.). MDPI. Retrieved January 9, 2026, from [\[Link\]](#)
- Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. (2020). National Center for Biotechnology Information. Retrieved January 9, 2026, from [\[Link\]](#)

- Chemistry and Pharmacology of Quinazoline Scaffolds-a review. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. journals.innovareacademics.in [journals.innovareacademics.in]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro kinase assay [protocols.io]
- 23. bmglabtech.com [bmglabtech.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Biological Activity of 2-Amino-8-methoxyquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112925#enhancing-the-biological-activity-of-2-amino-8-methoxyquinazoline>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)